molecular formula C13H13BrO B6206971 3-(3-bromophenyl)spiro[3.3]heptan-1-one CAS No. 2275744-25-5

3-(3-bromophenyl)spiro[3.3]heptan-1-one

Cat. No. B6206971
CAS RN: 2275744-25-5
M. Wt: 265.1
InChI Key:
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Description

“3-(3-bromophenyl)spiro[3.3]heptan-1-one” is a chemical compound that incorporates the spiro[3.3]heptane core . The spiro[3.3]heptane core, with non-coplanar exit vectors, has been shown to be a saturated benzene bioisostere . This scaffold has been incorporated into various drugs .


Synthesis Analysis

The formation of the highly strained spiro[3.3]heptan-1-one motif was developed through the reaction of 1-sulfonylcyclopropanols and lithiated 1-sulfonylbicyclo[1.1.0]butanes . Following initial nucleophilic addition to the cyclopropanone formed in situ, the resulting 1-bicyclobutylcyclopropanol intermediate is prone to a ‘strain-relocating’ semipinacol rearrangement in the presence of acid, directly affording the substituted spiro[3.3]heptan-1-one .


Molecular Structure Analysis

The molecular formula of “3-(3-bromophenyl)spiro[3.3]heptan-1-one” is C13H13BrO . The InChI code is 1S/C7H10O/c8-6-2-5-7(6)3-1-4-7/h1-5H2 .


Chemical Reactions Analysis

The process of forming “3-(3-bromophenyl)spiro[3.3]heptan-1-one” is shown to be fully regio- and stereospecific when starting from a substituted cyclopropanone equivalent, leading to optically active 3-substituted spiro[3.3]heptan-1-ones . The reaction likely proceeds via initial protonation of the bicyclobutyl moiety followed by [1,2]-rearrangement of the resulting cyclopropylcarbinyl cation .


Physical And Chemical Properties Analysis

The molecular weight of “3-(3-bromophenyl)spiro[3.3]heptan-1-one” is 265.15 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved papers.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(3-bromophenyl)spiro[3.3]heptan-1-one involves the synthesis of a spirocyclic ketone from a brominated aromatic compound and a cyclic ketone.", "Starting Materials": [ "3-bromophenylboronic acid", "cyclohexanone", "potassium carbonate", "copper(I) iodide", "1,10-phenanthroline", "acetic acid", "sodium borohydride", "acetic anhydride", "pyridine", "sodium hydroxide", "chloroform", "water" ], "Reaction": [ "The first step involves the synthesis of 3-bromophenylcyclohexanone through a Suzuki coupling reaction between 3-bromophenylboronic acid and cyclohexanone in the presence of potassium carbonate, copper(I) iodide, and 1,10-phenanthroline in acetic acid.", "The second step involves the reduction of the carbonyl group in 3-bromophenylcyclohexanone to a hydroxyl group using sodium borohydride in the presence of acetic acid.", "The third step involves the acetylation of the hydroxyl group in the resulting compound using acetic anhydride and pyridine.", "The fourth step involves the formation of the spirocyclic ketone through a base-catalyzed intramolecular aldol condensation reaction between the acetylated compound and sodium hydroxide in chloroform.", "The final step involves the purification of the product through recrystallization from a mixture of chloroform and water." ] }

CAS RN

2275744-25-5

Molecular Formula

C13H13BrO

Molecular Weight

265.1

Purity

95

Origin of Product

United States

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